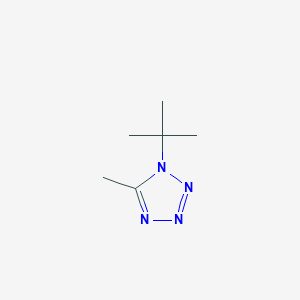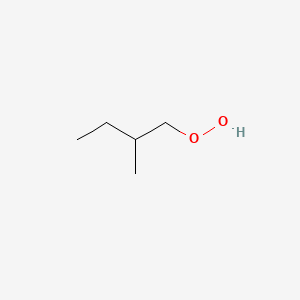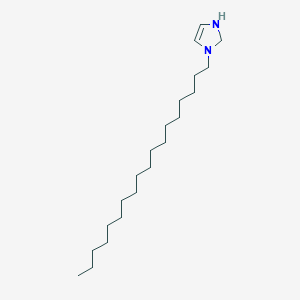
1-Octadecyl-2,3-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecyl-2,3-dihydro-1H-imidazole is a chemical compound with the molecular formula C21H42N2. It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by a long octadecyl chain attached to the imidazole ring, making it a fatty imidazoline derivative .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octadecyl-2,3-dihydro-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient for producing fatty imidazolines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octadecyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The long octadecyl chain allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Applications De Recherche Scientifique
1-Octadecyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its cytotoxic effects against cancer cell lines.
Industry: Utilized in the production of surfactants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-Octadecyl-2,3-dihydro-1H-imidazole involves its interaction with cellular membranes and enzymes. The long octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the imidazole ring can interact with various enzymes, inhibiting their activity and leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
- 1-Octadecyl-1H-imidazole
- 1,3-Dialkyl-2,3-dihydro-2-imino-1H-imidazole derivatives
- Fatty imidazolines derived from other fatty acids like decyl and dodecyl
Uniqueness: 1-Octadecyl-2,3-dihydro-1H-imidazole is unique due to its long octadecyl chain, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane-disrupting agents .
Propriétés
Numéro CAS |
91834-91-2 |
|---|---|
Formule moléculaire |
C21H42N2 |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
3-octadecyl-1,2-dihydroimidazole |
InChI |
InChI=1S/C21H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-20-18-22-21-23/h18,20,22H,2-17,19,21H2,1H3 |
Clé InChI |
PNYFLXCOMFVARV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1CNC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
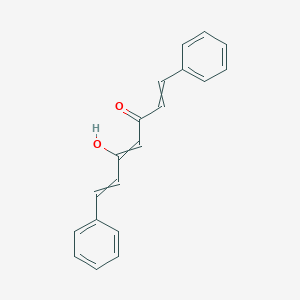
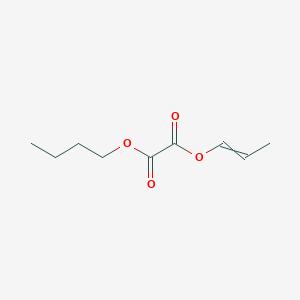
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
